

using 3BP-3940 to monitor treatment response

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3BP-3940

Cat. No.: B12381526

[Get Quote](#)

Application Notes: Using **3BP-3940** for Non-Invasive Monitoring of Glutaminase Inhibition in Preclinical Cancer Models

Abstract

This document provides detailed application notes and protocols for the use of **3BP-3940**, a novel, non-metabolized, radiolabeled glutamine analog for Positron Emission Tomography (PET) imaging. **3BP-3940** is designed to assess the pharmacodynamic effects of glutaminase (GLS) inhibitors by quantifying changes in the intracellular glutamine pool. Many aggressive cancers exhibit glutamine addiction, making the glutaminase enzyme a key therapeutic target. [1] Inhibition of GLS leads to an accumulation of intracellular glutamine, a change that can be detected and quantified by **3BP-3940** PET imaging.[1][2] These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction

Cancer cell metabolism is characterized by a reprogramming of pathways to support rapid proliferation.[3][4] A key feature of many aggressive tumors, such as triple-negative breast cancer (TNBC), is a heightened dependence on glutamine, a phenomenon known as "glutamine addiction".[1][5] Glutaminolysis, the process of converting glutamine to glutamate, is initiated by the mitochondrial enzyme glutaminase (GLS) and is the rate-limiting step in this critical metabolic pathway.[1][6]

Targeting GLS with small molecule inhibitors like CB-839 (Telaglenastat) is a promising therapeutic strategy.[7][8] A major challenge in developing these therapies is the lack of non-

invasive biomarkers to confirm target engagement and measure early therapeutic response.[9] Inhibition of GLS activity leads to a blockage in glutamine metabolism, causing the intracellular glutamine pool to increase.[1]

3BP-3940 is a PET tracer designed to exploit this mechanism. As a non-metabolized glutamine analog, its uptake into cancer cells is mediated by glutamine transporters (e.g., ASCT2) and is proportional to the intracellular glutamine concentration.[5] Therefore, an increase in **3BP-3940** uptake following treatment with a GLS inhibitor serves as a direct pharmacodynamic marker of target engagement.[1][2] This application note details the principles and methods for using **3BP-3940** to monitor treatment response in vitro and in vivo.

Principle of Method

The use of **3BP-3940** as a pharmacodynamic biomarker is based on the inverse relationship between GLS activity and the intracellular glutamine pool size.[2]

- **Baseline State:** In a cancer cell with high GLS activity, glutamine is rapidly transported into the cell and converted to glutamate. This high metabolic flux keeps the intracellular glutamine pool relatively low. **3BP-3940** uptake reflects this baseline state.
- **Post-Treatment State:** Following administration of a GLS inhibitor (e.g., CB-839), the conversion of glutamine to glutamate is blocked. Glutamine continues to be transported into the cell, but its metabolism is halted, leading to a significant increase in the intracellular glutamine pool size.
- **Imaging Readout:** This enlarged glutamine pool results in a corresponding increase in the uptake and retention of **3BP-3940**, which can be quantified by PET imaging. The change in tracer uptake between baseline and post-treatment scans provides a quantitative measure of GLS inhibition.

Caption: Conceptual diagram of **3BP-3940** PET imaging principle.

Data Presentation

The efficacy of **3BP-3940** in monitoring response to the GLS inhibitor CB-839 has been evaluated in preclinical models of breast cancer. The data below are representative of expected outcomes.

Table 1: In Vivo **3BP-3940** PET Imaging Response to GLS Inhibition Data based on studies of triple-negative (HCC1806) and ER-positive (MCF-7) breast cancer xenografts treated with CB-839 (100 mg/kg, BID for 2 days).

Cell Line	GLS Activity	Treatment Group	Baseline V D	Post-Treatment V D	Fold Change	P-value
HCC1806	High	CB-839	1.24 ± 0.26	2.05 ± 0.26	1.65	0.0055
HCC1806	High	Vehicle	1.31 ± 0.21	1.39 ± 0.29	1.06	> 0.05
MCF-7	Low	CB-839	2.15 ± 0.35	2.25 ± 0.41	1.05	> 0.05

V D (Distribution Volume) is a quantitative measure of tracer uptake derived from dynamic PET imaging, analogous to Standardized Uptake Value (SUV) but more robust for tracers with reversible kinetics. Data are presented as mean ± SD.

Table 2: Ex Vivo Biodistribution of a Representative Tracer in Tumor-Bearing Mice Data shown as percent injected dose per gram of tissue (%ID/g) at 1-hour post-injection.

Organ	Tumor (High GLS)	Tumor (Low GLS)	Blood	Liver	Kidney	Muscle
%ID/g	2.94 ± 0.24	2.29 ± 0.21	1.5 ± 0.3	4.5 ± 0.8	5.2 ± 1.1	0.5 ± 0.1

Note: These tables compile representative data from published studies to illustrate expected results.[\[1\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol measures the uptake of radiolabeled **3BP-3940** in cultured cancer cells to confirm sensitivity to GLS inhibition.

Materials:

- Cancer cell lines of interest (e.g., HCC1806, MCF-7)
- Complete cell culture medium (e.g., RPMI, DMEM)
- 96-well cell culture plates[[11](#)]
- GLS inhibitor (e.g., CB-839) and vehicle (e.g., DMSO)
- Radiolabeled **3BP-3940**
- Assay buffer (e.g., Krebs-Henseleit buffer)[[12](#)]
- Ice-cold PBS
- Cell lysis buffer (e.g., 1% SDS or 0.2 M NaOH)[[11](#)][[12](#)]
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 - 150,000 cells per well and incubate for 24-48 hours to allow adherence and reach 70-95% confluency.[[11](#)]
- Treatment: Treat cells with the GLS inhibitor or vehicle at the desired concentration and incubate for the specified duration (e.g., 24 hours).
- Preparation: On the day of the assay, aspirate the culture medium. Wash cells once with 100 μ L of room-temperature assay buffer.[[12](#)]
- Uptake Initiation: Add 50 μ L of assay buffer containing a known concentration of radiolabeled **3BP-3940** (e.g., 1-2 μ Ci/mL) to each well to initiate uptake.[[11](#)]
- Incubation: Incubate the plate for a predetermined interval (e.g., 5-30 minutes) at 37°C with gentle agitation.[[11](#)]
- Uptake Termination: Stop the incubation by rapidly aspirating the tracer-containing buffer and washing the cells three times with 100 μ L of ice-cold PBS.[[11](#)]

- Cell Lysis: Add 50-100 μ L of cell lysis buffer to each well. Ensure complete lysis by incubating for 10-15 minutes.[\[11\]](#)
- Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis: Normalize CPM to the protein content per well or cell number. Compare the uptake in inhibitor-treated cells to vehicle-treated cells to determine the fold-change in **3BP-3940** uptake.

Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model

This protocol describes the use of **3BP-3940** PET/CT to non-invasively monitor GLS inhibitor efficacy in tumor-bearing mice.[\[13\]](#)

Materials:

- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)[\[13\]](#)
- GLS inhibitor and vehicle for in vivo administration
- **3BP-3940** radiotracer solution (sterile, for injection)
- Anesthesia (e.g., isoflurane)[\[14\]](#)
- Small animal PET/CT scanner
- Syringes (28-32 gauge) and tail vein catheter[\[13\]](#)
- Animal warming system[\[13\]](#)

Procedure:

- Animal Treatment: Begin treatment of tumor-bearing mice with the GLS inhibitor or vehicle according to the established dosing regimen (e.g., oral gavage, IP injection for 2-4 days).

- Baseline Imaging (Optional but Recommended): Perform a baseline PET/CT scan before initiating treatment to establish initial tracer uptake in the tumor.
- Animal Preparation for Post-Treatment Scan:
 - Fast mice for 4-6 hours before imaging.[\[15\]](#)
 - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[\[13\]](#)
[\[14\]](#)
 - Position the mouse on the scanner bed, which should be equipped with a warming system to maintain body temperature.[\[13\]](#)
 - If available, place a tail vein catheter for precise tracer injection.
- Radiotracer Administration:
 - Draw a precise dose of **3BP-3940** (typically 3.7-7.4 MBq or 100-200 μ Ci) into a syringe.
[\[13\]](#)
 - Administer the radiotracer via the tail vein as a bolus injection.[\[13\]](#)
- PET/CT Imaging:
 - Immediately after injection, begin a dynamic PET scan for 60-90 minutes.[\[13\]](#)[\[15\]](#)
 - Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.[\[10\]](#)
- Image Analysis:
 - Reconstruct PET and CT images using appropriate algorithms (e.g., OSEM 2D/3D).[\[16\]](#)
 - Fuse the PET and CT images.
 - Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, liver, heart) on the fused images.[\[13\]](#)

- Generate time-activity curves (TACs) for each ROI.
- Calculate a quantitative uptake metric. For dynamic scans, calculate the Distribution Volume (V_D) using Logan plot analysis. For static images (e.g., 50-60 minutes post-injection), calculate the Standardized Uptake Value (SUV).^[15]
- Response Assessment: Compare the quantitative uptake metric (V_D or SUV) from the post-treatment scan to the baseline scan (or to the vehicle control group) to determine the treatment effect. A significant increase in the metric indicates successful target engagement.

Caption: Step-by-step workflow for preclinical treatment monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. jnm.snmjournals.org [jnm.snmjournals.org]
2. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
4. Glutamine Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
6. Frontiers | Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
7. Modeling metabolite specific signal to understand whole tumor glutamine PET tracer data in breast cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
8. Assessing Subcellular Compartmentation of Glutaminolysis in Breast Cancer to Optimize PET Tracer Development and Utilization | Journal of Nuclear Medicine [jnm.snmjournals.org]
9. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. benchchem.com [benchchem.com]
- 14. research.rutgers.edu [research.rutgers.edu]
- 15. Preclinical PERCIST and 25% of SUVmax Threshold: Precision Imaging of Response to Therapy in Co-clinical 18F-FDG PET Imaging of Triple-Negative Breast Cancer Patient-Derived Tumor Xenografts - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Development of A Novel Long-Lived ImmunoPET Tracer for Monitoring Lymphoma Therapy in a Humanized Transgenic Mouse Model - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [using 3BP-3940 to monitor treatment response]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381526#using-3bp-3940-to-monitor-treatment-response>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com